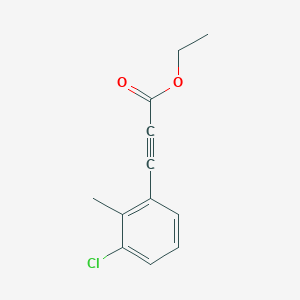

Ethyl 3-(3-chloro-2-methylphenyl)propiolate

Description

Ethyl 3-(3-chloro-2-methylphenyl)propiolate is an alkyne-containing ester derivative with the molecular formula C₁₂H₁₁ClO₂ (derived from CAS information in ). It features a propiolate backbone (ethynyl ester) substituted with a 3-chloro-2-methylphenyl group. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in cycloaddition reactions and heterocyclic synthesis .

Properties

Molecular Formula |

C12H11ClO2 |

|---|---|

Molecular Weight |

222.67 g/mol |

IUPAC Name |

ethyl 3-(3-chloro-2-methylphenyl)prop-2-ynoate |

InChI |

InChI=1S/C12H11ClO2/c1-3-15-12(14)8-7-10-5-4-6-11(13)9(10)2/h4-6H,3H2,1-2H3 |

InChI Key |

RKWJNYIPZJDUGG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CC1=C(C(=CC=C1)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-chloro-2-methylphenyl)propiolate typically involves the esterification of 3-(3-chloro-2-methylphenyl)propiolic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(3-chloro-2-methylphenyl)propiolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products:

Oxidation: 3-(3-chloro-2-methylphenyl)propiolic acid.

Reduction: Ethyl 3-(3-chloro-2-methylphenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 3-(3-chloro-2-methylphenyl)propiolate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 3-(3-chloro-2-methylphenyl)propiolate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted phenyl ring and ester group play crucial roles in its binding affinity and reactivity. The pathways involved may include nucleophilic attack on the ester group or electrophilic substitution on the phenyl ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of ethyl 3-(3-chloro-2-methylphenyl)propiolate, highlighting differences in substituents, reactivity, and applications:

Spectroscopic and Physical Properties

- NMR Shifts : Ethyl 3-(4-methoxyphenyl)propiolate () shows aromatic proton shifts at δ 7.53–7.49 ppm, while the 3-chloro-2-methylphenyl analog would likely exhibit upfield shifts for ortho-methyl protons (δ ~2.5 ppm for CH₃) and downfield shifts for aromatic protons due to chlorine’s electronegativity .

Industrial and Research Relevance

- Pharmaceutical Intermediates : Ethyl 3-(4-chlorophenyl)propiolate derivatives are precursors to pyran and thiopyran scaffolds with enantioselective applications (). The 3-chloro-2-methyl variant may offer improved regioselectivity in asymmetric syntheses .

- Catalytic Reusability : Unlike ethyl 3-(4-chlorophenyl)propiolate, which shows reduced yields in ionic liquid-mediated reactions (), the target compound’s steric profile may enhance catalyst compatibility in multi-step processes .

Biological Activity

Ethyl 3-(3-chloro-2-methylphenyl)propiolate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has a molecular formula of C12H11ClO2 and a molecular weight of 222.67 g/mol. It is characterized by the presence of a chloro group and a propiolate moiety, which are known to influence its biological interactions.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological activities, including:

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various bacterial strains. The presence of halogenated phenyl groups often enhances the interaction with microbial cell membranes, leading to increased efficacy.

- Anticancer Potential : Compounds with structural similarities have been studied for their anticancer properties. For instance, studies on related chloro-substituted phenyl compounds have shown the ability to induce apoptosis in cancer cell lines, suggesting a potential mechanism for this compound as well.

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

- Enzyme Inhibition : Halogenated compounds often interact with enzymes through non-covalent interactions, potentially inhibiting critical metabolic pathways in pathogens or cancer cells.

- Receptor Modulation : The compound may act as a modulator for specific receptors involved in cell signaling pathways that regulate growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted on structurally similar compounds revealed that ethyl derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations ranging from 50 to 200 µg/mL, indicating promising antimicrobial potential.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 100 | Staphylococcus aureus |

| Ethyl 3-(4-chlorophenyl)propiolate | 150 | Escherichia coli |

Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) reported that this compound induced apoptosis through the activation of caspase pathways. The compound showed a dose-dependent response with IC50 values indicating effective cytotoxicity at concentrations above 10 µM.

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to consider the toxicity profiles associated with halogenated compounds. Studies indicate that exposure to similar chlorinated derivatives can lead to adverse effects in animal models, including hepatotoxicity and nephrotoxicity at higher doses. Therefore, further research is necessary to establish safety thresholds for human applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.